An In-Depth Technical Guide to 1-tert-butyl-1H-imidazole-2-thiol: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-tert-butyl-1H-imidazole-2-thiol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-tert-butyl-1H-imidazole-2-thiol, bearing the CAS number 61640-27-5, is a heterocyclic compound belonging to the imidazole-2-thione class. This family of molecules is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a sterically demanding tert-butyl group at the N1 position of the imidazole ring is anticipated to significantly influence the compound's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of 1-tert-butyl-1H-imidazole-2-thiol, including a detailed, plausible synthesis pathway, predicted spectroscopic and physicochemical characteristics, and a discussion of its potential applications in research and drug development based on the known activities of structurally related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related molecules to provide a robust framework for its scientific exploration.
Introduction: The Imidazole-2-thione Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a thione group at the 2-position, the resulting imidazole-2-thione core exhibits a unique combination of electronic and steric properties that make it a versatile pharmacophore.[3] These compounds are known to engage in a variety of biological interactions and have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[3][4]
The biological activity of imidazole-2-thione derivatives can be finely tuned by the nature of the substituent at the N1 position. The introduction of a bulky and lipophilic tert-butyl group, as in the case of 1-tert-butyl-1H-imidazole-2-thiol, is expected to have several key effects:
-
Steric Hindrance: The tert-butyl group can sterically shield the imidazole ring and the thione group, influencing how the molecule interacts with biological targets such as enzyme active sites or receptors.
-
Increased Lipophilicity: The non-polar nature of the tert-butyl group will increase the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
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Modulation of Electronic Properties: The electron-donating nature of the tert-butyl group can influence the electron density of the imidazole ring, potentially altering its reactivity and binding affinities.
This guide will delve into the practical aspects of working with 1-tert-butyl-1H-imidazole-2-thiol, from its synthesis to its potential for further investigation.
Physicochemical and Spectroscopic Characterization
While specific experimental data for 1-tert-butyl-1H-imidazole-2-thiol is not extensively reported, its key properties can be predicted based on its structure and data from related compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-tert-butyl-1H-imidazole-2-thiol.
| Property | Value | Source |
| CAS Number | 61640-27-5 | |
| Molecular Formula | C₇H₁₂N₂S | |
| Molecular Weight | 156.25 g/mol | |
| Appearance | Predicted to be a white to off-white crystalline solid | General observation for similar compounds |
| Melting Point | Not reported; expected to be a solid at room temperature | |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like dichloromethane, chloroform, and methanol.[2] | Based on the lipophilic tert-butyl group |
| pKa | Not reported; the thiol group is expected to be weakly acidic |
Spectroscopic Data (Predicted)
The structural confirmation of 1-tert-butyl-1H-imidazole-2-thiol would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A sharp singlet peak around δ 1.5-1.8 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group.[5]
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Two distinct signals in the aromatic region, likely between δ 6.5-7.5 ppm, corresponding to the two protons on the imidazole ring.
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A broad singlet at a variable chemical shift, corresponding to the N-H proton of the thiol tautomer.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal for the quaternary carbon of the tert-butyl group around δ 50-60 ppm.
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A signal for the methyl carbons of the tert-butyl group around δ 30 ppm.[5]
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Two signals in the aromatic region for the imidazole ring carbons.
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A signal for the C=S carbon, which would be expected to appear downfield.
-
-
IR (Infrared) Spectroscopy:
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A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
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C-H stretching vibrations from the tert-butyl group and the imidazole ring around 2850-3000 cm⁻¹.
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A characteristic C=S stretching vibration, typically in the region of 1050-1250 cm⁻¹.
-
-
MS (Mass Spectrometry):
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A molecular ion peak (M⁺) at m/z = 156.
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A prominent fragment ion at m/z = 100, corresponding to the loss of the tert-butyl group.
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Synthesis and Purification
Step 1: Synthesis of 1-tert-butylimidazole
The synthesis of the precursor, 1-tert-butylimidazole, has been reported and can be achieved via the reaction of imidazole with 2-bromo-2-methylpropane.[6]
Reaction Scheme:
A plausible synthesis workflow for 1-tert-butylimidazole.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at room temperature to deprotonate the imidazole.
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Alkylation: Slowly add 2-bromo-2-methylpropane to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Thionation of 1-tert-butylimidazole
The conversion of 1-tert-butylimidazole to its corresponding 2-thione can be achieved through a metalation-sulfurization sequence.[7]
Reaction Scheme:
A plausible two-step synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-tert-butylimidazole in anhydrous tetrahydrofuran (THF).
-
Metalation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. Allow the mixture to stir at this temperature for a period to ensure complete metalation.
-
Sulfurization: Add elemental sulfur (S₈) portion-wise to the reaction mixture at -78 °C.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Research and Drug Development
While specific biological data for 1-tert-butyl-1H-imidazole-2-thiol is scarce, the extensive research on related imidazole-2-thione derivatives allows for informed hypotheses about its potential applications.
Anticancer Activity
Numerous imidazole-2-thione derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerase II.[8] The steric bulk of the tert-butyl group could potentially enhance selectivity for certain enzyme active sites or improve cellular uptake, making it a candidate for screening in cancer cell lines.
Antimicrobial and Antifungal Activity
The imidazole-2-thione scaffold is present in several compounds with demonstrated antibacterial and antifungal properties.[4] The lipophilicity imparted by the tert-butyl group may enhance the compound's ability to disrupt microbial cell membranes, a key mechanism of action for many antimicrobial agents.
Anti-inflammatory and Antioxidant Properties
Some imidazole-2-thiones have been reported to possess anti-inflammatory and antioxidant activities.[3] The electron-rich nature of the imidazole-2-thione core allows it to act as a scavenger of reactive oxygen species. The tert-butyl group may modulate these properties and influence the compound's distribution in biological systems.
Safety and Handling
Based on the Material Safety Data Sheet (MSDS) for 1-tert-butyl-1H-imidazole-2-thiol, the following safety precautions should be observed:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere at room temperature.[1]
Conclusion
1-tert-butyl-1H-imidazole-2-thiol represents an intriguing yet underexplored member of the pharmacologically significant imidazole-2-thione family. The presence of the sterically influential tert-butyl group suggests that this compound may possess unique biological activities and a distinct structure-activity relationship profile compared to other derivatives. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, properties, and potential applications. It is hoped that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the therapeutic potential of this and related compounds. The detailed synthetic protocols and predicted characterization data offer a solid foundation for the empirical exploration of 1-tert-butyl-1H-imidazole-2-thiol.
References
- Duffy, J. (2023). Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide.
-
PubChem. (n.d.). 1-t-Butylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Gupta, S., Verma, P., & Singh, V. (2016). Synthesis and biological studies of thiol derivatives containing imidazole moiety. Indian Journal of Chemistry - Section B, 55(3), 362-367.
- Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820.
- Research Results in Pharmacology. (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 11.
- Sauerbrey, S., Majhi, P. K., Daniels, J., Schnakenburg, G., Bmndle, G. M., Scherer, K., & Streubel, R. (2011). Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole. Inorganic Chemistry, 50(3), 793–799.
- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan Journal of Biological Sciences, 14(23), 1076–1089.
- Shariatinia, Z. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5538.
- Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B, 1185-1191.
- Pescitelli, G., Di Bari, L., & Berova, N. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Omega, 7(15), 12775–12783.
-
PubChem. (n.d.). 2-tert-butyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, V., & Sharma, A. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Biointerface Research in Applied Chemistry, 11(3), 10433-10452.
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. monmouthcollege.edu [monmouthcollege.edu]
- 6. 1-tert-Butyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
